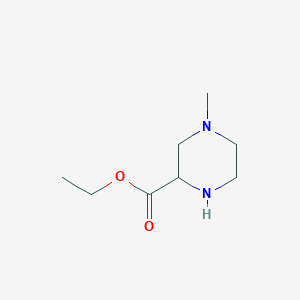

Ethyl 4-methylpiperazine-2-carboxylate

Vue d'ensemble

Description

Ethyl 4-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, pressure, and solvent, depend on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into N-oxides. | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Produces different amine derivatives. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces various functional groups into the piperazine ring. | Alkyl halides, acyl chlorides |

Chemistry

Ethyl 4-methylpiperazine-2-carboxylate is utilized extensively in synthetic organic chemistry as a precursor for more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In molecular biology, the compound is employed to investigate protein and nucleic acid structures and functions. Its derivatives have been studied for their potential to inhibit specific enzyme activities related to neuroinflammation and cancer pathways.

Medicine

The compound plays a crucial role in drug development, particularly in synthesizing pharmaceuticals containing piperazine moieties. Notably, it has been associated with enhancing drug delivery across the blood-brain barrier by interacting with P-glycoprotein transporters.

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of this compound analogs against neurotropic alphaviruses. Results indicated promising antiviral activity in preclinical models, suggesting its potential for developing antiviral therapies.

Case Study 2: Multidrug Resistance Reversal

Research focused on this compound's role in reversing multidrug resistance (MDR) in cancer treatments. The compound demonstrated the ability to enhance the efficacy of conventional chemotherapeutics by inhibiting efflux pumps responsible for drug resistance.

Summary of Findings

Recent studies highlight the following key applications of this compound:

- Inhibition Studies : Effective in inhibiting certain enzyme activities linked to cancer and neuroinflammation.

- P-glycoprotein Interaction : Influences drug transport across the blood-brain barrier.

- Cytotoxic Effects : Exhibits cytotoxicity against specific cancer cell lines.

Mécanisme D'action

The mechanism of action of ethyl 4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Ethyl 4-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

1-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.

4-Methylpiperazine: Similar in structure but lacks the ethyl carboxylate group.

Ethyl piperazine-2-carboxylate: Similar in structure but lacks the methyl group.

Activité Biologique

Ethyl 4-methylpiperazine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common scaffold in drug design due to its versatility and ability to interact with various biological targets. The compound's structure allows it to participate in a range of chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. It may function as a ligand that modulates the activity of these targets, influencing various biochemical pathways. For instance, studies suggest that piperazine derivatives can exhibit affinity for aminergic receptors, which are implicated in numerous physiological processes .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds related to this structure have demonstrated cytotoxic effects against leukemia cells through mechanisms such as necroptosis .

- Anti-inflammatory Effects : Preliminary pharmacological tests have indicated moderate analgesic and anti-inflammatory properties, suggesting potential therapeutic applications in pain management .

- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against various bacterial strains, highlighting their potential use in treating infections .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study investigating the compound LQFM018, a derivative of this compound, it was found to promote cell death in K562 cells via necroptotic signaling. This mechanism was linked to the compound's interaction with dopamine receptors, showcasing its potential as an anticancer agent . The study reported IC50 values indicating significant cytotoxicity at varying concentrations over time.

Case Study: Anti-inflammatory Effects

Another research effort evaluated the analgesic properties of this compound analogs in a carrageenan-induced edema model. The results indicated that certain forms exhibited stronger anti-inflammatory effects than established drugs like Piroxicam and Meloxicam at equivalent doses .

Propriétés

IUPAC Name |

ethyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUYOQHZQCEQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502506 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-60-9 | |

| Record name | Ethyl 4-methylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.